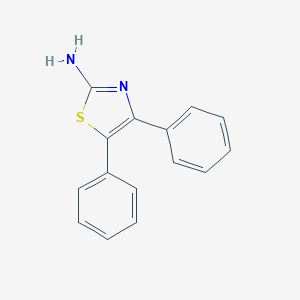

2-Amino-4,5-diphenylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diphenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWGEGZDMFHZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36761-88-3 (hydrochloride) | |

| Record name | Bax 439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212532 | |

| Record name | Bax 439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-74-7 | |

| Record name | 2-Amino-4,5-diphenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bax 439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6318-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bax 439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-diphenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAX 439 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906UD03ZF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Amino-4,5-diphenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 2-Amino-4,5-diphenylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the synthetic protocol based on the well-established Hantzsch thiazole synthesis, outlines comprehensive characterization methods, and presents expected analytical data.

Synthesis

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea derivative. For the target molecule, the reaction proceeds between 2-chloro-1,2-diphenylethanone (also known as desyl chloride) and thiourea.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-amino-4,5-diarylthiazoles.

Materials:

-

2-chloro-1,2-diphenylethanone (Desyl chloride)

-

Thiourea

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (10%)

-

Ice water

Procedure:

-

To a 250 mL round-bottom flask, add 2-chloro-1,2-diphenylethanone (0.1 mol) and 150 mL of 95% ethanol.

-

Add thiourea (0.11 mol) to the flask.

-

Heat the reaction mixture to reflux for a period of 4-6 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then pour it into ice water to precipitate the product.

-

Neutralize the mixture to a pH of 7-8 by the slow addition of a 10% sodium hydroxide solution. This will facilitate the precipitation of the solid product.

-

Collect the precipitate by filtration and wash it with cold water.

-

Dry the collected solid to obtain the crude this compound.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

Caption: Synthesis workflow for this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₅H₁₂N₂S |

| Molecular Weight | 252.34 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Specific data not widely reported, but expected to be a sharp range for a pure compound. |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |

| 3100-3000 | Aromatic C-H stretching | Phenyl rings |

| ~1620 | C=N stretching | Thiazole ring |

| 1600-1450 | C=C stretching | Aromatic rings |

| ~1520 | N-H bending | Amino (-NH₂) |

| ~700 and ~760 | C-H out-of-plane bending | Monosubstituted Phenyl |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~7.10 | Broad Singlet | 2H | Amino protons (-NH₂) |

¹³C NMR (Carbon NMR) Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (Carbon bearing the amino group) |

| ~145-155 | C4 and C5 (Carbons bearing the phenyl groups) |

| ~125-135 | Carbons of the phenyl rings |

2.2.3. Mass Spectrometry (MS)

| m/z Value | Assignment |

| 252 | [M]⁺ (Molecular ion) |

| 253 | [M+H]⁺ (in ESI-MS) |

Potential Biological Significance and Screening

Thiazole derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities. The 2-aminothiazole scaffold, in particular, is a privileged structure in medicinal chemistry, found in a number of approved drugs.

Known Activities of Related Compounds

-

Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have demonstrated potent activity against various bacterial and fungal strains. For instance, derivatives of 2-amino-4,5-diarylthiazole have been evaluated for their anti-Candida albicans activity.

-

Anticancer Activity: The 2-aminothiazole moiety is present in several anticancer agents. These compounds can act through various mechanisms, including kinase inhibition.

-

Anti-inflammatory and Antiviral Properties: Research has also indicated the potential for 2-aminothiazole derivatives to possess anti-inflammatory and antiviral effects.

Given the established biological profile of the 2-aminothiazole core, this compound represents a valuable candidate for biological screening. A general workflow for the preliminary biological evaluation is proposed below.

Caption: General workflow for preliminary biological screening.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential for applications in drug discovery and development. The synthetic route is straightforward, and the structure can be reliably confirmed through standard analytical techniques. Further investigation into the biological activities of this compound and its derivatives is warranted to explore its therapeutic potential.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4,5-diphenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and known biological activities of 2-Amino-4,5-diphenylthiazole. While specific experimental data for this precise compound is limited in publicly available literature, this guide leverages data from closely related structural analogs and established chemical principles to provide a thorough profile for research and development purposes.

Core Physical and Chemical Properties

This compound belongs to the 2-aminothiazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The structure features a central thiazole ring substituted with an amino group at the 2-position and two phenyl groups at the 4- and 5-positions.

Table 1: Physical Properties of 2-Amino-4-phenylthiazole (Structural Analog)

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂S | [1] |

| Molecular Weight | 176.24 g/mol | [1][2] |

| Appearance | Solid, white to light brown powder | [1] |

| Melting Point | 149-153 °C | [1] |

| Solubility | Soluble in water (100 g/L at 20 °C for 2-aminothiazole parent), alcohols, and diethyl ether. | [3] |

| pKa | Not specified |

Table 2: Computed Properties of 2-Amino-4-phenylthiazole (Structural Analog)

| Descriptor | Value | Reference(s) |

| IUPAC Name | 4-phenyl-1,3-thiazol-2-amine | [2] |

| InChI Key | PYSJLPAOBIGQPK-UHFFFAOYSA-N | [1][2] |

| SMILES | Nc1nc(cs1)-c2ccccc2 | [1] |

| Polar Surface Area | 67.2 Ų | [2][4] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Spectroscopic Data Profile

Specific spectra for this compound are not available. The data below for 2-Amino-4-phenylthiazole can be used as a reference for characterizing the target compound. The addition of a second phenyl group at the 5-position would primarily introduce additional aromatic signals in the NMR spectra and potentially alter the fingerprint region of the IR spectrum.

Table 3: Spectroscopic Data for 2-Amino-4-phenylthiazole (Structural Analog)

| Technique | Key Features and Expected Observations | Reference(s) |

| ¹H NMR | DMSO-d₆: Signals expected for the amino protons (NH₂), a singlet for the thiazole proton (C5-H), and multiplets for the aromatic protons of the phenyl ring. | [5] |

| ¹³C NMR | DMSO-d₆: Signals expected for the carbon bearing the amino group (C2, ~168 ppm), carbons of the phenyl ring (~125-135 ppm), and the thiazole ring carbons (C4 and C5). | [6] |

| FTIR (KBr) | (cm⁻¹): Characteristic peaks for N-H stretching of the primary amine (~3400-3200 cm⁻¹), C=N stretching of the thiazole ring (~1640 cm⁻¹), and aromatic C-H and C=C stretching. | [3] |

| Mass Spec (EI) | (m/z): A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns involve the thiazole ring. For C₉H₈N₂S, the M⁺ peak is at 176. | [2] |

Experimental Protocols

The most common and direct method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[7] For this compound, this involves the cyclocondensation of an α-haloketone (2-chloro-1,2-diphenylethanone, also known as desyl chloride) with thiourea.

Step 1: Synthesis of the α-Haloketone Precursor (Desyl Chloride) The precursor, desyl chloride, is typically synthesized from benzoin by chlorination with thionyl chloride (SOCl₂).

-

Materials: Benzoin, Thionyl Chloride (SOCl₂), Pyridine (catalyst), Dry Benzene (solvent).

-

Procedure:

-

Dissolve benzoin (1 equivalent) in dry benzene.

-

Add a catalytic amount of pyridine.

-

Slowly add thionyl chloride (1.1 equivalents) to the solution at room temperature.

-

Reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The resulting crude desyl chloride can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Hantzsch Synthesis of this compound

-

Materials: 2-chloro-1,2-diphenylethanone (Desyl Chloride), Thiourea, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve desyl chloride (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

-

Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. A precipitate of this compound hydrochloride will form.

-

Pour the mixture into cold water and neutralize with a base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of 7-8 to precipitate the free amine.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water to remove any inorganic salts.

-

Purify the product by recrystallization from ethanol or a similar solvent to yield the pure this compound.

-

-

Melting Point: Determined using a standard open capillary melting point apparatus.

-

FTIR Spectroscopy: The sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded on an FTIR spectrometer.[3]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃ with Tetramethylsilane (TMS) as an internal standard.[6]

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight and fragmentation pattern.[3]

Mandatory Visualizations

The 2-aminothiazole scaffold is a cornerstone in the development of anticancer agents. Derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8] While the specific mechanism for this compound has not been detailed, a common pathway for this class of compounds involves the modulation of key proteins in the apoptotic signaling cascade. For instance, some derivatives act as inhibitors of proteins like Insulin-like Growth Factor 1 Receptor (IGF1R), leading to the downstream induction of apoptosis.[6]

Biological and Medicinal Significance

-

Antifungal Activity: Derivatives of 2-amino-4,5-diarylthiazole have demonstrated moderate to significant anti-Candida albicans activity.[9] This suggests that this compound could serve as a valuable scaffold for the development of new antifungal agents. The mechanism is believed to involve targets such as lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[9]

-

Anticancer Potential: The broader class of 2-aminothiazole derivatives exhibits potent cytotoxic effects against a wide range of human cancer cell lines, including lung, colon, and cervical cancer.[6][10] Mechanistic studies on related compounds show they can induce G2/M cell cycle arrest and apoptosis.[6] Given these precedents, this compound is a compound of interest for anticancer drug discovery.

-

Antimicrobial Activity: Beyond specific antifungal action, many 2-aminothiazole derivatives show broad-spectrum antibacterial and anthelmintic activities.[3]

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential in medicinal chemistry. While a detailed public repository of its specific physical and spectral data is yet to be established, its properties can be reliably inferred from established chemical knowledge and data from close structural analogs. Its synthesis via the robust Hantzsch reaction makes it an attractive candidate for further investigation, particularly in the fields of antifungal and anticancer drug development. The methodologies and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this promising molecular scaffold.

References

- 1. 2-Amino-4-phenylthiazole 97 2010-06-2 [sigmaaldrich.com]

- 2. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling 2-Amino-4,5-diphenylthiazole: A Technical Overview of its Synthesis and Biological Implications

A notable gap in the scientific literature is the absence of a publicly available, experimentally determined crystal structure for 2-Amino-4,5-diphenylthiazole. Despite extensive searches of crystallographic databases and the broader scientific literature, the specific crystallographic data, including unit cell dimensions, space group, and atomic coordinates, remains unreported. This technical guide, therefore, focuses on the available experimental and theoretical knowledge surrounding this compound, providing a comprehensive overview of its synthesis, and significant biological activities, with a particular focus on its role in experimental models of polycystic kidney disease.

This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological properties of this compound. While the core crystallographic data is unavailable, this guide furnishes detailed experimental protocols for its synthesis, summarizes key quantitative data from biological studies, and presents visualizations of relevant biological pathways and experimental workflows.

Synthesis and Characterization

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives. This reaction typically involves the condensation of an α-haloketone with a thioamide. For this compound, the precursors are 2-bromo-1,2-diphenylethan-1-one and thiourea.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-amino-4,5-diarylthiazoles.

Materials and Reagents:

-

2-bromo-1,2-diphenylethan-1-one

-

Thiourea

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) solution (10%)

-

Ice water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

To a 250 mL round-bottom flask, add 2-bromo-1,2-diphenylethan-1-one (e.g., 10 mmol) and 95% ethanol (100 mL).

-

Add thiourea (e.g., 11 mmol, 1.1 equivalents) to the flask.

-

Heat the reaction mixture to reflux with stirring for a duration of 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it into ice water to precipitate the product.

-

Neutralize the mixture to a pH of 7-8 by the slow addition of a 10% sodium hydroxide solution. This will facilitate the precipitation of the solid product.

-

Collect the precipitate by filtration, wash it thoroughly with water, and allow it to air dry.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield this compound as a solid.

Characterization:

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activity: Induction of Polycystic Kidney Disease

A significant body of research has demonstrated that the administration of this compound to rats induces a condition that closely mimics human autosomal dominant polycystic kidney disease (ADPKD). This has established the compound as a valuable tool for studying the pathogenesis of this disease.

Key Findings from In Vivo Studies

| Parameter | Observation | Reference |

| Renal Morphology | Induces the formation of fluid-filled cysts in the kidneys, primarily in the renal tubules. | [1] |

| Cell Proliferation | Significantly increases the proliferation of renal tubular epithelial cells. | [2] |

| Gene Expression | Upregulates the expression of Cytochrome P-450 CYP2E1 in the kidneys. | [2] |

| Carcinogenesis | Enhances dimethylnitrosamine-induced renal carcinogenesis in rats. | [2] |

| Renin-Angiotensin System | Cystogenesis is enhanced by activation of the renin-angiotensin system and lessened by its suppression. | [3] |

| Tubular Basement Membrane | Induces abnormalities in the tubular basement membrane. | [1] |

Visualizing Experimental and Logical Workflows

Synthesis and Biological Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

Caption: Workflow for the synthesis and biological evaluation of this compound.

Proposed Mechanism of Action in Polycystic Kidney Disease

Based on the available literature, a logical relationship diagram can be constructed to illustrate the proposed mechanism by which this compound induces polycystic kidney disease.

References

- 1. Tubular basement membrane changes in this compound-induced polycystic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing effects of this compound-induced polycystic kidneys on renal carcinogenesis in rats treated with dimethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms affecting the development of renal cystic disease induced by diphenylthiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activities of 2-Amino-4,5-diphenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-amino-4,5-diphenylthiazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of this compound derivatives, supported by detailed experimental protocols and data.

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea derivative.

General Synthetic Workflow

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[1][2] The primary mechanisms of action include the induction of apoptosis and cell cycle arrest.[1]

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | HT29 (Colon) | 2.01 | [3] |

| Amide derivative of 2-amino-4-phenylthiazole (5b) | A549 (Lung) | - | [3] |

| Amide derivative of 2-amino-4-phenylthiazole (5b) | HeLa (Cervical) | - | [3] |

| Amide derivative of 2-amino-4-phenylthiazole (5b) | Karpas299 (Lymphoma) | - | [3] |

| 2-(Alkylamido)thiazole analogues | L1210 (Leukemia) | 4-8 | [1] |

| 2-(Arylamido)thiazole analogues | L1210 (Leukemia) | 0.2-1 | [1] |

| 2-Amino-4,5-butylidene thiazole derivative (20) | H1299 (Lung) | 4.89 | [1] |

| 2-Amino-4,5-butylidene thiazole derivative (20) | SHG-44 (Glioma) | 4.03 | [1] |

Signaling Pathways in Anticancer Activity

This compound derivatives often induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.[1][4]

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6][7]

Quantitative Antimicrobial Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-4-methylbenzamide (5a8) | Candida albicans | 9 | [7] |

| Thiazole derivative 2a | Staphylococcus aureus | 1-2 | [6] |

| Thiazole derivative 2b | Staphylococcus aureus | 1-2 | [6] |

| Thiazole derivative 2c | Staphylococcus aureus | 1-2 | [6] |

| Thiazole derivative 2a-c | Gram-positive pathogens | 1-64 | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been evaluated in various in vivo models, with promising results.[8][9]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory effect is often measured as the percentage of edema inhibition in models such as the carrageenan-induced paw edema assay.

| Compound/Derivative | Dose | Edema Inhibition (%) | Time Point | Reference |

| Nitro substituted thiazole derivative (3c) | Not specified | Appreciable | 3 hours | [8] |

| 2-aminobenzothiazole derivative (E2) | 100 mg/kg | Significant | Not specified | [10] |

| 2-aminobenzothiazole derivative (E7) | 100 mg/kg | Significant | Not specified | [10] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these compounds may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. Myeloid differentiation primary response protein 88 (MyD88) is a key adaptor protein in Toll-like receptor signaling, which leads to NF-κB activation. Some 2-amino-4-phenylthiazole analogues have been identified as inhibitors of MyD88 dimerization.[9][11]

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole[5]

-

Reaction Setup: In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

-

Reflux: Reflux the mixture for 12 hours.

-

Work-up:

-

Cool the reaction mixture and wash with diethyl ether to remove unreacted acetophenone and iodine.

-

Allow the mixture to cool to room temperature and pour it into an ammonium hydroxide solution.

-

-

Purification: Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

In Vitro Anticancer Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema[8]

-

Animal Groups: Divide animals (e.g., Wistar rats) into control, standard (e.g., indomethacin), and test groups (receiving different doses of the this compound derivative).

-

Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety profiles of lead compounds.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpmr.com [wjpmr.com]

- 9. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

"potential therapeutic targets of 2-Amino-4,5-diphenylthiazole"

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Amino-4,5-diphenylthiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, including several approved drugs.[1][2] Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound and its derivatives, with a focus on anticancer, anti-inflammatory, and enzyme-inhibitory activities. The information presented herein is intended to serve as a resource for researchers and drug development professionals working to leverage the therapeutic potential of this versatile chemical scaffold.

Anticancer Therapeutic Targets

Derivatives of 2-aminothiazole have demonstrated significant potential as anticancer agents by targeting various key players in oncogenic signaling pathways.[1]

Receptor Tyrosine Kinases (RTKs)

Ureido-substituted 4-phenylthiazole derivatives have been identified as potent inhibitors of IGF1R.[3] One notable compound exhibited significant cytotoxicity against HepG2 cells, surpassing the efficacy of Sorafenib.[3] Mechanistic studies revealed that this compound inhibits HCC cell migration and colony formation, induces G2/M cell cycle arrest, and promotes early-stage apoptosis.[3]

Quantitative Data: IGF1R Inhibition

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 27 | HepG2 | 0.62 ± 0.34 | Sorafenib | 1.62 ± 0.27 |

Experimental Protocol: In Vitro Antiproliferative Assay

The antiproliferative activity of the compounds was evaluated against human cancer cell lines using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Post-treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathway: IGF1R Signaling

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

The Anticancer Potential of Phenyl-Substituted 2-Aminothiazoles: A Technical Guide on Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide explores the mechanism of action of phenyl-substituted 2-aminothiazole derivatives in cancer cells. While the query specified "2-Amino-4,5-diphenylthiazole," a comprehensive literature review revealed a scarcity of research on the specific anticancer properties of this di-phenylated compound. Therefore, this document focuses on the extensively studied and closely related mono-phenyl analogs, such as 2-amino-4-phenylthiazole and 2-amino-5-benzylthiazole derivatives, to provide a detailed understanding of the core scaffold's activity. The findings presented herein are intended to serve as a valuable reference for the potential mechanisms of this compound.

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with significant anticancer activity. Derivatives of 2-amino-4-phenylthiazole have demonstrated potent cytotoxic effects across a range of cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by the Insulin-like Growth Factor 1 Receptor (IGF1R) and the c-Met receptor. This guide provides a comprehensive overview of the quantitative data, key molecular pathways, and detailed experimental protocols relevant to understanding the anticancer effects of this class of compounds.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of various 2-amino-4-phenylthiazole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the reported IC50 values for representative compounds from this class.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Amino-4-phenylthiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 5b | HT29 (Colon Cancer) | 2.01 | [1][2] |

| A549 (Lung Cancer) | - | [1] | |

| HeLa (Cervical Cancer) | - | [1] | |

| Karpas299 (Anaplastic Large Cell Lymphoma) | - | [1] | |

| Compound 27 | HepG2 (Liver Cancer) | 0.62 ± 0.34 | [1] |

| Sorafenib (Reference) | HepG2 (Liver Cancer) | 1.62 ± 0.27 | [1] |

Note: Specific IC50 values for A549, HeLa, and Karpas299 for compound 5b were not provided in the source, but it was noted to have "outstanding growth inhibitory effects"[1][2].

Table 2: Kinase Inhibitory Activity

| Compound | Target Kinase | Inhibition (%) at 10 µM | Reference |

| Compound 27 | IGF1R | 76.84 | [1] |

Mechanism of Action in Cancer Cells

The anticancer effects of 2-amino-4-phenylthiazole derivatives are primarily mediated through two interconnected cellular processes: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several studies have confirmed that these compounds can trigger programmed cell death in cancer cells. The apoptotic cascade appears to be initiated through the intrinsic (mitochondrial) pathway, characterized by:

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and a potential increase in pro-apoptotic proteins like Bax alters the mitochondrial membrane potential.

-

Caspase Activation: This leads to the cleavage and activation of executioner caspases, such as Caspase-3.

-

PARP Cleavage: Activated Caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.

Derivatives of the closely related 2-amino-5-benzylthiazole have been shown to increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease EndoG, further supporting the involvement of the mitochondrial pathway[3].

Cell Cycle Arrest

Treatment with 2-amino-4-phenylthiazole derivatives has been shown to cause an accumulation of cancer cells in the G2/M phase of the cell cycle[1]. This arrest prevents the cells from dividing and proliferating. This effect is often linked to the inhibition of signaling pathways that regulate cell cycle progression.

Signaling Pathways

The induction of apoptosis and cell cycle arrest by 2-amino-4-phenylthiazole derivatives is a consequence of their interaction with specific molecular targets and the subsequent modulation of downstream signaling pathways.

IGF1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a key target for some 2-amino-4-phenylthiazole derivatives, such as compound 27[1]. IGF1R is a receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), initiates a cascade of intracellular signaling events that promote cell proliferation, growth, and survival. Inhibition of IGF1R by these compounds disrupts these pro-survival signals, contributing to the observed anticancer effects.

c-Met Signaling Pathway

The c-Met receptor, another tyrosine kinase, has been identified as a target for other 2-amino-4-phenylthiazole derivatives, such as compound 5b[4]. Overexpression and aberrant activation of the c-Met pathway are implicated in the proliferation, invasion, and metastasis of various cancers. Inhibition of c-Met phosphorylation blocks these downstream effects.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of 2-amino-4-phenylthiazole derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2-amino-4-phenylthiazole derivative (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Analysis (Western Blot)

Western blotting is used to detect the levels of specific proteins involved in the apoptotic pathway.

-

Cell Treatment and Lysis: Cells are treated with the compound at a concentration around its IC50 value for 24-48 hours. After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, cleaved Caspase-3, PARP, and a loading control like β-actin).

-

Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the 2-amino-4-phenylthiazole derivative for 24 hours. Both floating and adherent cells are collected.

-

Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Conclusion

Derivatives based on the 2-amino-4-phenylthiazole scaffold represent a promising class of anticancer agents. Their mechanism of action is multifaceted, involving the targeted inhibition of key oncogenic signaling pathways like IGF1R and c-Met, which in turn leads to the induction of apoptosis and cell cycle arrest in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as potential cancer therapeutics. Future studies should aim to fully elucidate the specific molecular interactions and downstream effects of these compounds to optimize their efficacy and selectivity.

References

- 1. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of 2-Amino-4,5-diphenylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological activities, including significant potential in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the in vitro anticancer activity of 2-amino-4,5-diphenylthiazole and its closely related derivatives. While specific data for this compound is limited in publicly available research, this guide synthesizes the current understanding of the broader class of 2-aminothiazole compounds. Key areas of focus include their cytotoxic effects against various cancer cell lines, the underlying molecular mechanisms involving the induction of apoptosis and cell cycle arrest, and detailed experimental protocols for the evaluation of these activities. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new anticancer therapeutics based on the 2-aminothiazole framework.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have garnered significant attention due to their wide range of biological activities. Among these, the 2-aminothiazole moiety has emerged as a critical pharmacophore in the design of anticancer drugs. Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, often acting through the modulation of key cellular processes such as apoptosis and cell cycle progression. This guide focuses on the in vitro anticancer properties of this compound and its analogs, providing a foundation for further research and development in this promising area.

Cytotoxic Activity of 2-Aminothiazole Derivatives

The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. Numerous studies have reported the IC50 values of various 2-aminothiazole derivatives against a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively documented, the data for structurally related compounds provide valuable insights into the potential potency of this class of molecules.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) |

| Ureido-Substituted 4-Phenylthiazole Derivative (Compound 27) | HepG2 (Liver Cancer) | 0.62 ± 0.34[1] |

| 2-Amino-4-phenylthiazole Derivative (Compound 5b) | HT29 (Colon Cancer) | 2.01[1] |

| 2-Aminothiazole with lipophilic substituents (Compound 20) | H1299 (Lung Cancer) | 4.89[2] |

| 2-Aminothiazole with lipophilic substituents (Compound 20) | SHG-44 (Glioma) | 4.03[2] |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 21) | K563 (Leukemia) | 16.3[2] |

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. 2-Aminothiazole derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Many 2-aminothiazole compounds have been observed to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a common mechanism that leads to the permeabilization of the mitochondrial outer membrane.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of enzymatic reactions involving a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. Studies on 2-amino-5-benzylthiazole derivatives have demonstrated their ability to induce the cleavage of PARP-1 and caspase-3 in leukemia cells[3].

Caption: Proposed intrinsic pathway of apoptosis induction by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can inhibit cancer cell proliferation by causing a halt in the cell cycle at specific checkpoints, such as G1/S or G2/M. This prevents the cells from replicating their DNA and dividing. For instance, a ureido-substituted 4-phenylthiazole derivative was found to induce G2/M arrest in hepatocellular carcinoma cells[1]. Another 2-amino-1,3,4-thiadiazole derivative was shown to cause cell cycle arrest at the G0/G1 phase[4].

References

- 1. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of 2-Amino-4,5-diphenylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel therapeutic agents. Among the promising candidates, derivatives of the 2-Amino-4,5-diphenylthiazole scaffold have emerged as a focal point of research, demonstrating significant potential in combating a range of fungal pathogens. This technical guide provides an in-depth analysis of the antifungal properties of these compounds, consolidating key data on their efficacy, detailing the experimental protocols for their evaluation, and visualizing the underlying mechanisms and workflows.

Quantitative Antifungal Activity

The antifungal efficacy of this compound derivatives has been quantified in numerous studies, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. These values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below is a curated summary from multiple studies, highlighting the activity of these derivatives against clinically relevant fungal species.

| Compound ID/Series | Fungal Species | MIC Range (µg/mL) | MIC Range (µM) | Reference |

| Series 1 | Candida albicans | 0.008 - 7.81 | - | [1][2] |

| Candida albicans (Fluconazole-Resistant) | Moderate Activity | - | [3] | |

| Compound 5a8 | Candida albicans | - | 9 (MIC80) | [3][4] |

| Series 2 | Cryptococcus neoformans | 0.25 - 1.25 | - | |

| Series 3 | Aspergillus niger | Good Activity | - | [5] |

| Series 4 | Fusarium moniliforme | Good Activity | - | [6] |

| Aspergillus flavus | Good Activity | - | [6] |

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions. MIC80 represents the concentration that inhibits 80% of fungal growth.

Mechanism of Action: Targeting Fungal Viability

The primary antifungal mechanism of thiazole derivatives, including the this compound class, is the inhibition of ergosterol biosynthesis.[7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise membrane integrity, leading to altered permeability and ultimately, cell death.[7]

The key enzyme targeted in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4] Inhibition of CYP51 leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, severely impacting fungal cell function.

Some studies also suggest that these derivatives may interfere with the fungal cell wall structure, another critical component for fungal survival.[1][2]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

References

- 1. njccwei.com [njccwei.com]

- 2. benchchem.com [benchchem.com]

- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Probing the Antibacterial Potential: A Technical Guide to the Screening of 2-Amino-4,5-diphenylthiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Among these, the thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide delves into the antibacterial screening of a specific class of these compounds: 2-Amino-4,5-diphenylthiazole derivatives. It aims to provide a comprehensive resource on their synthesis, antibacterial evaluation, and potential mechanisms of action, tailored for researchers in the field of drug discovery.

Synthesis of 2-Aminothiazole Derivatives

The foundational step in the antibacterial screening of these compounds is their chemical synthesis. A common and effective method for synthesizing 2-aminothiazole derivatives is through the Hantzsch thiazole synthesis.

General Synthesis Protocol

A widely employed method for the synthesis of 2-amino-4-phenylthiazole, a closely related analog, involves the condensation of an α-haloketone with a thiourea derivative. For this compound, the starting materials would typically be 2-bromo-1,2-diphenylethan-1-one and thiourea.

Reaction Scheme:

A mixture of the appropriate α-haloketone (e.g., 2-bromo-1,2-diphenylethan-1-one), and thiourea is refluxed in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a base, such as an aqueous solution of sodium carbonate or ammonia, to neutralize the hydrobromide salt formed during the reaction. The resulting solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the desired this compound derivative.[1][2][3]

Experimental Protocols for Antibacterial Screening

The evaluation of the antibacterial efficacy of the synthesized compounds is a critical phase. Standardized methodologies are employed to ensure the reproducibility and comparability of the results.

Bacterial Strains

A panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, is typically used for the initial screening. Common choices include:

-

Gram-positive: Staphylococcus aureus, Bacillus subtilis[4][5][6]

-

Gram-negative: Escherichia coli, Pseudomonas aeruginosa[4][5][6]

Disc Diffusion Method

This method provides a qualitative assessment of the antibacterial activity.

Protocol:

-

A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[1]

-

The impregnated discs are placed on the surface of the agar.

-

A standard antibiotic disc (e.g., Ampicillin, Ciprofloxacin) and a solvent control disc are also placed on the agar for comparison and to ensure the solvent has no inhibitory effect.[1]

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Protocol:

-

Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive control wells (containing bacteria and broth) and negative control wells (containing broth only) are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7]

Quantitative Data Summary

The antibacterial activity of various 2-aminothiazole derivatives is summarized below. It is important to note that the specific substitutions on the thiazole ring significantly influence the antibacterial potency.

| Compound Type | Bacterial Strain | Activity Metric | Result | Reference |

| 2-amino-4-phenylthiazole derivatives | S. aureus (MDR) | MIC | 250 µg/mL | [7] |

| 2-amino-4-phenylthiazole derivatives | S. epidermidis (MDR) | MIC | 250 µg/mL | [7] |

| 2-amino-4-phenylthiazole derivatives | E. coli (MDR) | MIC | 375 µg/mL | [7] |

| 2-amino-4-phenylthiazole derivatives | P. aeruginosa (MDR) | MIC | 375 µg/mL | [7] |

| 2-phenylacetamido-thiazole derivatives | E. coli | MIC | 1.56 - 6.25 µg/mL | [5] |

| 2-phenylacetamido-thiazole derivatives | P. aeruginosa | MIC | 1.56 - 6.25 µg/mL | [5] |

| 2-phenylacetamido-thiazole derivatives | B. subtilis | MIC | 1.56 - 6.25 µg/mL | [5] |

| 2-phenylacetamido-thiazole derivatives | S. aureus | MIC | 1.56 - 6.25 µg/mL | [5] |

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antibacterial Screening

The logical flow of the antibacterial screening process can be visualized to provide a clear overview of the experimental pipeline.

Caption: Workflow for Synthesis and Antibacterial Evaluation.

Putative Mechanism of Action: Inhibition of Bacterial Cell Division

While the exact mechanism of action for this compound compounds is still under investigation, some thiazole derivatives have been shown to interfere with bacterial cell division by targeting the FtsZ protein.[8] FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacterial cells and ultimately inhibiting their division.[8]

Caption: Proposed Mechanism via FtsZ Inhibition.

Concluding Remarks

This compound compounds represent a promising class of molecules for the development of novel antibacterial agents. Their straightforward synthesis and amenability to structural modification allow for the exploration of structure-activity relationships to optimize their potency and spectrum of activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Further research into their precise mechanism of action will be crucial for their advancement as potential therapeutic agents in the fight against infectious diseases.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-4,5-diphenylthiazole

Introduction

2-Amino-4,5-diphenylthiazole is a heterocyclic compound belonging to the aminothiazole class, which is a prominent scaffold in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a detailed protocol for the synthesis of this compound via the Hantzsch thiazole synthesis. The described method involves the reaction of deoxybenzoin with thiourea in the presence of iodine as a halogenating agent. This one-pot synthesis is an efficient and straightforward procedure suitable for laboratory-scale preparation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Deoxybenzoin (C₁₄H₁₂O) | 1.96 g (10 mmol) |

| Thiourea (CH₄N₂S) | 1.52 g (20 mmol) |

| Iodine (I₂) | 2.54 g (10 mmol) |

| Solvent | |

| Ethanol | 50 mL |

| Reaction Conditions | |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 8-12 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₅H₁₂N₂S |

| Molecular Weight | 252.34 g/mol |

| Theoretical Yield | 2.52 g |

| Physical Appearance | Solid |

Experimental Protocols

Materials and Reagents:

-

Deoxybenzoin (1,2-diphenylethanone)

-

Thiourea

-

Iodine

-

Ethanol (absolute)

-

Diethyl ether

-

Ammonium hydroxide solution (concentrated)

-

Deionized water

-

Methanol (for recrystallization)

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Beakers

-

Buchner funnel and flask

-

Filter paper

-

Glass rod

-

Spatula

-

Weighing scale

-

Fume hood

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine deoxybenzoin (1.96 g, 10 mmol), thiourea (1.52 g, 20 mmol), and iodine (2.54 g, 10 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask and add a magnetic stir bar.

-

Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux with continuous stirring. The reaction is typically refluxed for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Initial Work-up: After the reflux is complete, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Removal of Unreacted Iodine and Deoxybenzoin: Once cooled, wash the reaction mixture with diethyl ether to remove any unreacted iodine and deoxybenzoin. Decant the diethyl ether layer.

-

Precipitation of the Product: In a fume hood, carefully pour the reaction mixture into a beaker containing a concentrated ammonium hydroxide solution. This will neutralize the hydriodic acid formed during the reaction and precipitate the crude product.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Allow the crude product to air dry on the filter paper or in a desiccator.

-

Purification: Recrystallize the crude this compound from methanol to obtain the purified product.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application Notes: Hantzsch Thiazole Synthesis of 2-Amino-4,5-diphenylthiazole

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide. This synthetic route is renowned for its simplicity, high yields, and the stability of the resulting thiazole products.[2] Thiazole moieties are significant structural motifs found in a wide array of pharmaceuticals and biologically active compounds, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities.[3][4][5]

This application note details the synthesis of a specific derivative, 2-Amino-4,5-diphenylthiazole, a compound with potential applications in medicinal chemistry and materials science. The protocol utilizes 2-chloro-1,2-diphenylethanone (α-chlorodeoxybenzoin) as the α-haloketone and thiourea as the thioamide component. The resulting trisubstituted aminothiazole serves as a valuable building block for the development of novel therapeutic agents and functional materials.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound. The primary reactants are 2-chloro-1,2-diphenylethanone and thiourea.

| Parameter | Value | Reference |

| Starting Material 1 | 2-chloro-1,2-diphenylethanone | [4] |

| Molar Mass | 230.69 g/mol | N/A |

| Starting Material 2 | Thiourea | [4] |

| Molar Mass | 76.12 g/mol | N/A |

| Product | This compound | [4] |

| Molecular Formula | C₁₅H₁₂N₂S | N/A |

| Molar Mass | 252.34 g/mol | N/A |

| Reaction Yield | 63–68% | [4] |

| Melting Point | 123.6–125.5 °C (for a derivative) | [4] |

| Appearance | Solid | [4] |

Experimental Protocol

This protocol outlines the synthesis of this compound via the Hantzsch thiazole synthesis.[4]

Materials:

-

2-chloro-1,2-diphenylethanone (49.48 mmol)

-

Thiourea (54.43 mmol)

-

95% Ethanol (100 mL)

-

10% Sodium Hydroxide (NaOH) solution

-

Ice water

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel)

-

Beakers

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-chloro-1,2-diphenylethanone (11.4 g, 49.48 mmol) and thiourea (4.1 g, 54.43 mmol).

-

Solvent Addition: Add 100 mL of 95% ethanol to the flask.

-

Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately five hours.

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Isolation: Remove the bulk of the ethanol under reduced pressure. Basify the remaining aqueous mixture to a pH of 7-8 using a 10% NaOH solution, which will cause a significant amount of solid to precipitate.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, and then recrystallize the crude product from methanol to obtain the purified this compound.

-

Drying: Dry the final product thoroughly before characterization.

Visualizations

Reaction Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism Diagram

Caption: A simplified diagram of the Hantzsch thiazole synthesis reaction mechanism.

References

Application Note: Purification of 2-Amino-4,5-diphenylthiazole by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the purification of 2-Amino-4,5-diphenylthiazole via recrystallization. This method is effective in removing impurities generated during synthesis, resulting in a product with high purity suitable for further downstream applications in pharmaceutical research and development. The protocol herein describes a robust procedure using a mixed solvent system of ethanol and water.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile scaffold, which is a common feature in a variety of biologically active molecules. The purity of this intermediate is crucial for the successful synthesis of target drug candidates and for obtaining reliable biological data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a suitable solvent or solvent system at different temperatures. This application note outlines a straightforward and reproducible recrystallization protocol for this compound.

Data Presentation

The following table summarizes the typical quantitative data obtained before and after the recrystallization of this compound.

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Pure) |

| Appearance | Light brown to off-white powder | White to pale yellow crystalline solid |

| Purity (by HPLC) | ~90-95% | >98% |

| Melting Point | 185-190 °C | 192-194 °C |

| Recovery Yield | N/A | ~85-95% |

Experimental Protocol

This protocol describes the recrystallization of this compound from an ethanol/water solvent system.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Carbon (optional)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask of an appropriate size.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. A starting ratio of approximately 10-20 mL of ethanol per gram of crude product is recommended.

-

Heat the mixture to a gentle boil using a heating mantle or hot plate with continuous stirring. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.

-

Heat the mixture back to a gentle boil for 5-10 minutes with stirring. The activated carbon will adsorb colored impurities.

-

-

Hot Filtration:

-

If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by placing them on the heating source.

-

Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization on the filter paper.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

As the solution cools, crystals of pure this compound will begin to form.

-